

Solubility Profile of p-Anisidine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p*-Anisidine hydrochloride

Cat. No.: B167263

[Get Quote](#)

Introduction

p-Anisidine hydrochloride (4-methoxyaniline hydrochloride) is the hydrochloride salt of p-anisidine, an aromatic amine. It serves as a crucial intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in chemical synthesis, purification, and formulation development. This technical guide provides a summary of the available solubility data for **p-anisidine hydrochloride** in various organic solvents, a detailed experimental protocol for its solubility determination, and a visual representation of the experimental workflow.

Solubility Data

Comprehensive quantitative solubility data for **p-anisidine hydrochloride** in a wide range of organic solvents is not readily available in published literature. However, qualitative solubility information has been compiled from various sources and is presented in Table 1. It is important to note that some sources provide conflicting information regarding its solubility in water.

Table 1: Qualitative Solubility of **p-Anisidine Hydrochloride** in Various Solvents

Solvent	Solubility	Reference(s)
Water	Soluble / Insoluble (Conflicting Reports)	[1] [2]
Ethanol	Soluble	[1]
Methanol	Slightly Soluble	
Dimethyl Sulfoxide (DMSO)	Slightly Soluble	

For the free base, p-anisidine, it is reported to be soluble in acetone and benzene, and very soluble in ether and ethanol.[\[3\]](#)

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following is a generalized experimental protocol for determining the solubility of a solid compound like **p-Anisidine hydrochloride** in an organic solvent using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass.

1. Materials and Equipment

- **p-Anisidine hydrochloride** (analytical grade)
- Selected organic solvent (analytical grade)
- Analytical balance (accurate to ± 0.0001 g)
- Thermostatic shaker or magnetic stirrer with a hot plate
- Temperature probe
- Sintered glass filter or syringe filter (with appropriate membrane for the solvent)
- Pre-weighed glass vials with airtight caps
- Oven or vacuum oven for drying

- Desiccator

2. Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **p-anisidine hydrochloride** to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
 - Place the container in a thermostatic shaker or on a magnetic stirrer at a constant, recorded temperature.
 - Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The equilibration time may need to be determined empirically.
- Sample Withdrawal and Filtration:
 - Once equilibrium is reached, carefully withdraw a known volume of the supernatant using a pre-heated or ambient temperature syringe.
 - Immediately filter the solution through a sintered glass filter or a syringe filter to remove all undissolved solid particles. It is critical to perform this step quickly to avoid temperature changes that could affect solubility.
- Gravimetric Analysis:
 - Transfer a precisely weighed aliquot of the clear, saturated filtrate into a pre-weighed, dry glass vial.
 - Evaporate the solvent from the vial. This can be done at ambient temperature if the solvent is volatile, or by gentle heating in an oven. For temperature-sensitive compounds or high-boiling point solvents, a vacuum oven at a suitable temperature is recommended.
 - Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and to ensure all moisture is removed.
 - Weigh the vial containing the dried **p-anisidine hydrochloride** residue.

- Repeat the drying and weighing process until a constant mass is obtained.

3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/100 g solvent) = [(Mass of vial + residue) - (Mass of empty vial)] / [(Mass of vial + filtrate) - (Mass of vial + residue)] * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of **p-Anisidine hydrochloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. p-Anisidine hydrochloride, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. P-ANISIDINE HYDROCHLORIDE CAS#: 20265-97-8 [m.chemicalbook.com]
- 3. Buy p-Anisidine | 29191-52-4 [smolecule.com]

- To cite this document: BenchChem. [Solubility Profile of p-Anisidine Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167263#solubility-of-p-anisidine-hydrochloride-in-various-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com